A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6)
A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzaldehyde, with the CAS number 455-19-6, is a key organofluorine compound that serves as a versatile intermediate in the synthesis of a wide range of organic molecules.[1][2] Its unique properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[3] The trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl group, influencing its reactivity in various chemical transformations.[2] This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of 4-(Trifluoromethyl)benzaldehyde, with a focus on its applications in drug discovery and development.
Physicochemical and Spectroscopic Properties
4-(Trifluoromethyl)benzaldehyde is a colorless to light yellow liquid under standard conditions.[4] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 455-19-6 | [5] |
| Molecular Formula | C₈H₅F₃O | [5] |
| Molecular Weight | 174.12 g/mol | [4][5] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Melting Point | 1-2 °C | [6] |
| Boiling Point | 66-67 °C at 13 mmHg | [6] |
| Density | 1.275 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.463 | [6] |
| Flash Point | 65 °C (149 °F) - closed cup | |
| Water Solubility | 1.5 g/L at 20 °C | [6] |
| Sensitivity | Air sensitive | [6] |
Table 2: Spectroscopic Data of 4-(Trifluoromethyl)benzaldehyde
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Data available, though specific shifts may vary with solvent. | [5] |
| ¹³C NMR | δ (DMSO-d6): 192.6, 138.9, 133.8 - 133.2 (q, J = 90.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7 ppm. | [7] |
| IR Spectroscopy | Spectra available from various sources. | [3][5][8] |
| Mass Spectrometry | Mass spectra (electron ionization) are available for this compound. | [9] |
Safety and Handling
4-(Trifluoromethyl)benzaldehyde is considered a hazardous substance and should be handled with appropriate safety precautions.[10] It is harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.[12]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon).[12]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If swallowed: Seek immediate medical attention.[10]
Synthesis and Reactivity
4-(Trifluoromethyl)benzaldehyde is a valuable synthetic intermediate due to the enhanced reactivity of its aldehyde group, making it an excellent substrate for various organic reactions.[2]
Synthesis
Several methods for the synthesis of 4-(Trifluoromethyl)benzaldehyde have been reported, including:
-
Oxidation of 4-(Trifluoromethyl)benzyl Alcohol: A common industrial method involves the oxidation of the corresponding benzyl (B1604629) alcohol.
-
Suzuki-Miyaura Coupling: It can be prepared from 4-trifluoromethylphenylboronic acid via a Suzuki-Miyaura coupling reaction.[2]
Key Reactions and Experimental Protocols
The electron-withdrawing nature of the trifluoromethyl group activates the aldehyde towards nucleophilic attack, making it a key substrate in several important reactions.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.
Experimental Protocol: Wittig Reaction with (Carboxymethylene)triphenylphosphorane
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Trifluoromethyl)benzaldehyde (1.0 equivalent) and (carboxymethylene)triphenylphosphorane (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF or DCM).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the corresponding cinnamic acid derivative.
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-(Trifluoromethyl)benzaldehyde.[13]
Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone (B1666503)
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Trifluoromethyl)benzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.
-
Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC. The product, a chalcone, may precipitate out of the solution.
-
Work-up: After the reaction is complete, pour the mixture into ice water and acidify with dilute HCl to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.
Experimental Protocol: Reductive Amination with Benzylamine (B48309)
-
Imine Formation: In a round-bottom flask, combine 4-(Trifluoromethyl)benzaldehyde (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol (B129727) or dichloromethane). A dehydrating agent, such as molecular sieves, can be added to drive the reaction towards imine formation.
-
Reduction: Once the imine has formed (as monitored by TLC or NMR), add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Work-up: Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting secondary amine can be purified by column chromatography.
Role in Drug Discovery and Development
The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[14]
While specific signaling pathways directly modulated by 4-(Trifluoromethyl)benzaldehyde are not extensively documented, its derivatives are of great interest in medicinal chemistry. The trifluoromethylphenyl moiety is present in numerous FDA-approved drugs.[15] For instance, the trifluoromethyl group can act as a bioisostere for other groups and can influence the conformation of a molecule, thereby affecting its interaction with protein targets.[14]
The parent molecule, benzaldehyde, has been shown to influence signaling pathways. For example, it can suppress pathways such as PI3K/AKT/mTOR, STAT3, and NFκB in cancer cells. Given this, it is plausible that trifluoromethylated benzaldehydes could exhibit modulated or enhanced activity on these or other cellular signaling pathways.
Conclusion
4-(Trifluoromethyl)benzaldehyde is a fundamentally important building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties, coupled with the enhanced reactivity conferred by the trifluoromethyl group, allow for its versatile use in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A thorough understanding of its properties, handling requirements, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. The continued exploration of the biological activities of its derivatives is likely to uncover new therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
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- 8. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [chemicalbook.com]
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- 11. chemicalbook.com [chemicalbook.com]
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- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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